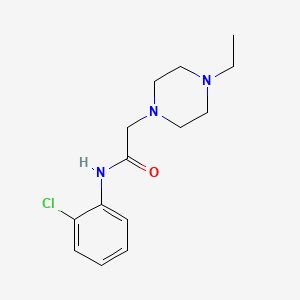
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is a compound with potential applications in scientific research. This compound is a member of the oxadiazole family, which has been extensively studied for its biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. It has also been found to possess antibacterial and antifungal activities. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole in lab experiments is its potential to exhibit biological activities. However, a limitation is that the compound is relatively difficult to synthesize and may require multiple steps.
Future Directions
There are several potential future directions for research involving 2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole. One direction is to further investigate its anticancer, antibacterial, and antifungal activities and determine the specific mechanisms of action. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, researchers could investigate the synthesis of related compounds and their biological activities.
Synthesis Methods
The synthesis of 2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is a multi-step process. The first step involves the reaction of 2,4-dimethylbenzohydrazide with ethyl 2-bromo-3-methylthiophene-4-carboxylate in the presence of triethylamine to form the intermediate. The intermediate is then treated with sodium ethoxide to obtain the final product.
Scientific Research Applications
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-5-13-12(4)21-9-15(13)17-19-18-16(20-17)14-7-6-10(2)8-11(14)3/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBXXPGUORSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4878399.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4878416.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)

![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4878441.png)

![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
